molecular formula C12H9NO3 B2544833 9-Methyl-4,9-dihydropyrano[3,4-b]indole-1,3-dione CAS No. 60442-30-0

9-Methyl-4,9-dihydropyrano[3,4-b]indole-1,3-dione

Cat. No.: B2544833
CAS No.: 60442-30-0
M. Wt: 215.208
InChI Key: SKOXVNIBOOHGLR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-4,9-dihydropyrano[3,4-b]indole-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally include:

    Cyclization Reactions: The formation of the pyranoindole ring system through cyclization reactions.

    Reagents and Catalysts: Common reagents include acids or bases to facilitate the cyclization process. Catalysts may also be used to enhance the reaction efficiency.

    Temperature and Solvent: The reactions are often carried out at elevated temperatures in solvents such as ethanol or methanol to ensure proper dissolution and reaction kinetics.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-4,9-dihydropyrano[3,4-b]indole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert it to more reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Halogens, alkylating agents, and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound.

Scientific Research Applications

9-Methyl-4,9-dihydropyrano[3,4-b]indole-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Methyl-4,9-dihydropyrano[3,4-b]indole-1,3-dione involves its interaction with molecular targets and pathways

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Methyl-4,9-dihydropyrano[3,4-b]indole-1,3-dione is unique due to its specific pyranoindole ring system, which imparts distinct chemical and biological properties

Properties

IUPAC Name

9-methyl-4H-pyrano[3,4-b]indole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c1-13-9-5-3-2-4-7(9)8-6-10(14)16-12(15)11(8)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOXVNIBOOHGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(=O)OC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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